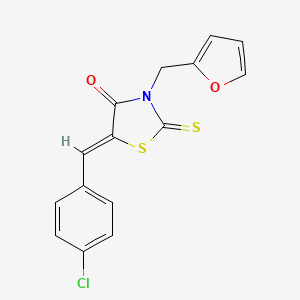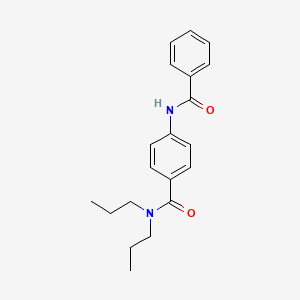![molecular formula C16H19N3O B4810523 1-(2,4-Dimethylphenyl)-3-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B4810523.png)
1-(2,4-Dimethylphenyl)-3-[1-(pyridin-2-yl)ethyl]urea
Overview
Description
1-(2,4-Dimethylphenyl)-3-[1-(pyridin-2-yl)ethyl]urea is a synthetic organic compound that belongs to the class of ureas This compound is characterized by the presence of a dimethylphenyl group and a pyridin-2-yl group attached to a urea moiety
Preparation Methods
The synthesis of 1-(2,4-Dimethylphenyl)-3-[1-(pyridin-2-yl)ethyl]urea can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylphenyl isocyanate with 1-(pyridin-2-yl)ethylamine under controlled conditions. The reaction typically proceeds in the presence of a suitable solvent, such as dichloromethane, and may require a catalyst to enhance the reaction rate. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can further improve the production process.
Chemical Reactions Analysis
1-(2,4-Dimethylphenyl)-3-[1-(pyridin-2-yl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process may lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of reduced urea derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridin-2-yl group. Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of substituted urea derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted urea compounds .
Scientific Research Applications
1-(2,4-Dimethylphenyl)-3-[1-(pyridin-2-yl)ethyl]urea has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers investigate its activity against various biological targets, including enzymes and receptors, to identify potential therapeutic applications.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-[1-(pyridin-2-yl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate the precise mechanism of action .
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)-3-[1-(pyridin-2-yl)ethyl]urea can be compared with other similar compounds, such as:
N-pyridin-2-yl ureas: These compounds share the pyridin-2-yl group but may differ in the substituents on the urea moiety. They exhibit similar chemical reactivity and applications.
N-quinolin-2-yl ureas: These compounds contain a quinolin-2-yl group instead of the pyridin-2-yl group. They may have different biological activities and applications due to the structural differences.
N-isoquinolin-1-yl ureas: These compounds feature an isoquinolin-1-yl group and may exhibit unique properties compared to pyridin-2-yl and quinolin-2-yl ureas .
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(1-pyridin-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-7-8-14(12(2)10-11)19-16(20)18-13(3)15-6-4-5-9-17-15/h4-10,13H,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFIOOYANZSNRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(C)C2=CC=CC=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[2-(1H-INDOL-3-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE](/img/structure/B4810445.png)
![3-[3-(Morpholin-4-yl)propyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4810450.png)
![3-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4810451.png)
![2-[(4-methoxyphenyl)amino]-4-(4-methylphenyl)-4-oxo-2-butenoic acid](/img/structure/B4810458.png)
![methyl 2-({[2-(4-chlorophenyl)-8-methyl-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4810465.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-fluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4810470.png)

![2-{5-[(4-iodophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4810507.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(2-methylphenyl)urea](/img/structure/B4810515.png)
![ethyl {4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B4810519.png)
![4-chloro-2-hydroxy-N'-({1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylene)benzohydrazide](/img/structure/B4810537.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4810545.png)
![4-[(2-chloro-5-nitrobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4810559.png)

